molecular formula C16H16N2O4S B14012992 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate CAS No. 84396-06-5

2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate

Cat. No.: B14012992
CAS No.: 84396-06-5
M. Wt: 332.4 g/mol
InChI Key: JVPKJNHXRJNSAN-UHFFFAOYSA-N
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Description

2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate is a chemical compound that features a benzimidazole moiety, which is known for its significant biological and pharmacological activities. Benzimidazole derivatives have been extensively studied due to their diverse applications in medicinal chemistry, including their roles as antiviral, anticancer, and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate typically involves the reaction of 2-(4-hydroxyphenyl)-1H-benzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate has been investigated for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenyl)-1H-benzimidazole
  • 2-(4-methylphenoxy)ethyl-1H-benzimidazole
  • 2-(4-chlorophenoxy)ethyl-1H-benzimidazole

Uniqueness

2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its solubility and reactivity compared to other benzimidazole derivatives. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological studies .

Properties

CAS No.

84396-06-5

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate

InChI

InChI=1S/C16H16N2O4S/c1-23(19,20)22-11-10-21-13-8-6-12(7-9-13)16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

JVPKJNHXRJNSAN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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